- Synthesis and characterization of physicochemical properties of hydrophilic imidazolium-based ionic liquidsKorean Journal of Chemical Engineering, 2017, 34(9), 2527-2535,
Cas no 178631-03-3 (1H-Imidazolium, 1-methyl-3-octyl-)

178631-03-3 structure
Nome del prodotto:1H-Imidazolium, 1-methyl-3-octyl-
1H-Imidazolium, 1-methyl-3-octyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazolium, 1-methyl-3-octyl-
- 1-methyl-3-octyl-1,2-dihydroimidazol-1-ium
- 178631-03-3
- 1-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium
- AKOS028109987
-
- Inchi: InChI=1S/C12H24N2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14/h10-11H,3-9,12H2,1-2H3/p+1
- Chiave InChI: KTUWFYALZIAAGE-UHFFFAOYSA-O
- Sorrisi: CCCCCCCCN1C[NH+](C=C1)C
Proprietà calcolate
- Massa esatta: 197.20195
- Massa monoisotopica: 197.201773806g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 7
- Complessità: 166
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 7.7Ų
Proprietà sperimentali
- PSA: 7.68
1H-Imidazolium, 1-methyl-3-octyl- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Phosphoric acid Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 24 h, 70 °C
Riferimento
- A silver and water free metathesis reaction: a route to ionic liquidsGreen Chemistry, 2013, 15(5), 1341-1347,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: Water
Riferimento
- A kinetics study of copper-catalysed click reactions in ionic liquidsOrganic & Biomolecular Chemistry, 2023, 21(39), 7984-7993,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- The physical significance of the Kamlet-Taft π* parameter of ionic liquidsPhysical Chemistry Chemical Physics, 2021, 23(2), 1616-1626,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Phosphoric acid
Riferimento
- Synthesis of ethyl acetate catalyzed by imidazolium ionic liquidsDalian Qinggongye Xueyuan Xuebao, 2007, 26(2), 140-142,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Acetone ; 20 h, rt; 1 d, -20 °C
Riferimento
- Improvement in the separation efficiency of transesterification reaction compounds by the use of supported ionic liquid membranes based on the dicyanamide anionDesalination, 2009, 244(1-3), 122-129,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 4 h, rt
Riferimento
- Synthesis and roperties of seven ionic liquids containing 1-methyl-3-octylimidazolium or 1-butyl-4-methylpyridinium cationsJournal of Chemical & Engineering Data, 2006, 51(4), 1389-1393,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Acetone ; 20 h, rt; 1 d, -20 °C
Riferimento
- The effect of ionic liquid media on activity, selectivity and stability of Candida antarctica lipase B in transesterification reactionsBiocatalysis and Biotransformation, 2007, 25(2-4), 151-156,
Synthetic Routes 9
Condizioni di reazione
Riferimento
Reactivity of anionic nucleophiles in ionic liquids and molecular solvents
Tetrahedron,
2008,
64(8),
1689-1695
,
1H-Imidazolium, 1-methyl-3-octyl- Raw materials
- N-Cyanocyanamide Sodium Salt
- 1-Methyl-3-octylimidazolium Bromide
- 1-Methyl-3-octylimidazolium chloride
1H-Imidazolium, 1-methyl-3-octyl- Preparation Products
1H-Imidazolium, 1-methyl-3-octyl- Letteratura correlata
-
Hans-Peter Steinrück Phys. Chem. Chem. Phys. 2012 14 5010
-
Thi Le Thuy Bui,Wolfgang Korth,Stephan Aschauer,Andreas Jess Green Chem. 2009 11 1961
-
Tyler Cosby,Christopher D. Stachurski,Robert A. Mantz,Paul C. Trulove,David P. Durkin Phys. Chem. Chem. Phys. 2023 25 6342
-
Rabia Sharma,Rakesh Kumar Mahajan RSC Adv. 2014 4 748
-
Prashant S. Kulkarni,Carlos A. M. Afonso Green Chem. 2010 12 1139
178631-03-3 (1H-Imidazolium, 1-methyl-3-octyl-) Prodotti correlati
- 2097926-22-0(4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine)
- 2171916-30-4(2-(2,2-dimethylpropyl)cycloheptan-1-ol)
- 1207013-63-5(4-{[(2-chlorophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine)
- 2227809-30-3((1R)-3-amino-1-(3-chloro-2,6-difluorophenyl)propan-1-ol)
- 2090914-56-8(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl acetate)
- 1426421-19-3(6,8-Difluoroimidazo[1,5-A]pyridine)
- 838873-49-7(2-(3,4-dimethoxyphenyl)methyl-1-ethyl-1H-1,3-benzodiazole)
- 6323-67-7(2-(1-bromonaphthalen-2-yl)acetonitrile)
- 959242-82-1(2-(4-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurin-8-yl}phenoxy)acetamide)
- 2090149-31-6(2-chloro-5H-pyrrolo3,2-dpyrimidine-4-carboxylic acid)
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
